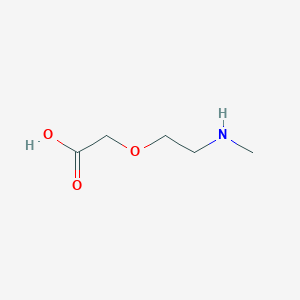

(2-Methylamino-ethoxy)-acetic acid

Description

Contextualization within Amine-Ether-Carboxylic Acid Chemistry

(2-Methylamino-ethoxy)-acetic acid belongs to a class of compounds characterized by the presence of three distinct functional groups: a secondary amine (-NH(CH₃)), an ether linkage (-O-), and a carboxylic acid (-COOH). The interplay of these groups on a flexible ethyl acetate (B1210297) backbone bestows the molecule with a unique set of physicochemical properties.

The amine group, being basic, can act as a proton acceptor, while the carboxylic acid group is acidic and can donate a proton. google.compatsnap.com The ether group, generally considered unreactive, contributes to the molecule's polarity and ability to form hydrogen bonds. patsnap.com This trifunctional nature allows for a wide range of chemical modifications and interactions.

Significance as a Unique Structural Motif in Organic Synthesis and Chemical Biology

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of molecules containing the amine-ether-acid motif has demonstrated considerable importance, particularly as linkers or spacers in more complex molecular architectures.

A closely related and well-studied analogue, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), highlights the utility of this structural framework. AEEA and its derivatives are widely employed in the synthesis of bioconjugates, such as antibody-drug conjugates and PROTACs (Proteolysis Targeting Chimeras). The ether linkages provide hydrophilicity and flexibility to the linker, which can be crucial for the biological activity and solubility of the final conjugate. google.com

The presence of both an amine and a carboxylic acid allows for straightforward coupling to various molecules of interest, such as peptides, proteins, or small molecule drugs, using standard amide bond formation techniques. utexas.edu For instance, the amine can be protected with a group like Fmoc (fluorenylmethoxycarbonyl) to allow for selective reaction at the carboxylic acid terminus, and vice-versa. google.com

The general structure of amine-ether-carboxylic acids makes them valuable building blocks in solid-phase synthesis, a cornerstone of modern drug discovery and materials science. google.comgoogle.com Their incorporation into polymer resins can modify the properties of the solid support, for example, by enhancing swelling characteristics in various solvents. google.com

In essence, while this compound itself may be a less-explored entity, its structural motif represents a versatile tool for chemists to connect different molecular components, modulate their properties, and create novel functional molecules for a range of applications in both organic synthesis and chemical biology. The synthesis of a structurally similar compound, {2-[(2-Cyclohexyl-1-methylethyl)methylamino]-2-oxoethoxy}acetic acid, proceeds via the reaction of diglycolic anhydride (B1165640) with the corresponding amine, suggesting a potential synthetic route for this compound. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methylamino)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6-2-3-9-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTXANJUTDPXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methylamino Ethoxy Acetic Acid

Established Synthetic Routes to (2-Methylamino-ethoxy)-acetic acid

The construction of the this compound scaffold relies on well-established chemical transformations. The primary challenge lies in the selective functionalization of a bifunctional starting material and the introduction of the amino and carboxyl groups with appropriate protecting group strategies to ensure compatibility with various reaction conditions.

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to assembling the core structure of this compound and its derivatives.

One common strategy begins with a precursor already containing the ethoxy-ethoxy backbone, such as 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825). The C-N bond can be introduced via nucleophilic substitution. A classic approach involves converting the terminal chloride to an iodide to enhance reactivity, followed by reaction with a nitrogen nucleophile like potassium phthalimide (B116566). google.com The phthalimide group serves as a protected form of the primary amine, which can be deprotected later in the synthesis. An alternative C-N bond-forming step is the conversion of the chloride to an azide, which can then be reduced to the amine. google.comgoogle.com

Another documented route involves the direct reaction of a starting material like 2-[2-(2-chloroethoxy)ethoxy]ethanol with a protected amine, such as dibenzylamine (B1670424) (Bn₂NH), in the presence of a base like potassium carbonate. patsnap.com This method directly forms the tertiary amine in a protected state, which can be deprotected via hydrogenolysis. patsnap.com The use of copper-catalyzed reactions represents a broader, modern approach for forming C-N and C-O bonds, applicable to a wide range of substrates including aryl, heteroaryl, or vinyl halides. google.com

A different approach starts with diglycolamine, which already contains the amino-ethoxy-ethoxy backbone. The primary amine is first protected, for instance, by forming an imine with benzaldehyde, before further functionalization. google.com

Table 1: Comparison of C-N Bond Formation Strategies

| Starting Material | Reagent for N-introduction | Protected Intermediate | Key Features |

|---|---|---|---|

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | 1. NaI2. Potassium Phthalimide | Phthalimido derivative google.com | Two-step process, classic amine protection. |

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Sodium Azide (NaN₃) | Azide derivative google.comgoogle.com | Azide is a versatile intermediate for amine introduction. |

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Dibenzylamine (Bn₂NH) | N,N-dibenzyl amine derivative patsnap.com | Direct formation of a protected secondary/tertiary amine. |

The introduction of the carboxylic acid group typically occurs via oxidation of a terminal primary alcohol or through an alkylation-hydrolysis sequence.

A prevalent method is the oxidation of the primary alcohol of an intermediate, such as the phthalimido- or Fmoc-protected alcohol. The Jones oxidation (using chromic acid) is a classic method cited for this transformation, effectively converting the primary alcohol to a carboxylic acid. google.comgoogle.com More recently, safer and milder oxidation systems have been employed. For example, a system using TEMPO (2,2,6,6-tetramethylpiperidine oxide) as a catalyst with an oxidant like trichloroisocyanuric acid (TCCA) in a biphasic system has been shown to be effective. patsnap.com This avoids the use of heavy metals and proceeds under milder conditions. patsnap.com

An alternative strategy involves the alkylation of the hydroxyl group with an acetate (B1210297) synthon, followed by hydrolysis. For instance, the alcohol can be deprotonated with a strong base like sodium hydride (NaH) and then reacted with an alkyl haloacetate, such as methyl bromoacetate (B1195939). google.comgoogle.com The resulting ester is then saponified (hydrolyzed) under basic conditions to yield the carboxylic acid. However, the use of highly reactive reagents like NaH can pose safety risks, especially in large-scale industrial production. patsnap.com

Table 2: Methods for Carboxylic Acid Introduction

| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Alcohol | Powerful, classic method but uses toxic chromium. google.comgoogle.com |

| Oxidation | TEMPO/TCCA | Alcohol | Milder, metal-free conditions, suitable for scale-up. patsnap.com |

| Alkylation & Hydrolysis | 1. NaH2. Methyl bromoacetate3. NaOH (hydrolysis) | Alcohol | Two-step process, introduces the carboxymethyl group directly. google.comgoogle.com |

Novel Synthetic Approaches and Methodological Advancements for Related Scaffolds

While established routes are reliable, research continues to seek more efficient, safer, and versatile synthetic methods.

For chiral analogs of this compound, asymmetric synthesis is crucial. While specific examples for the parent compound are not prevalent, general strategies for the asymmetric synthesis of α-substituted carboxylic acids can be applied. One powerful approach involves the use of chiral auxiliaries. For example, pseudoephenamine has been demonstrated as a highly effective chiral auxiliary for the diastereoselective alkylation of amides. nih.gov In this methodology, the carboxylic acid of interest would first be coupled to the pseudoephenamine auxiliary. The resulting amide can then be deprotonated and alkylated with high stereocontrol. Subsequent hydrolysis of the amide removes the auxiliary and yields the enantiomerically enriched carboxylic acid. nih.gov This strategy offers a pathway to chiral derivatives of the this compound scaffold.

Green chemistry principles are increasingly influencing synthetic route design. For a molecule like this compound, this can manifest in several ways. A key consideration is the avoidance of hazardous reagents. For instance, a patented synthesis explicitly avoids using sodium hydride (NaH), which is flammable and can cause explosions on contact with moisture, deeming it unsuitable for industrial-scale production. patsnap.com Instead, alternative reagents and reaction conditions are sought.

Furthermore, developing processes that are more atom-economical and energy-efficient is a goal. While not specific to this molecule, research into the green production of acetic acid itself, for example through membrane-based fermentation systems, highlights the broader trend towards sustainable chemical manufacturing that could inspire future syntheses of more complex molecules. researchgate.net The use of catalytic methods, such as the TEMPO-catalyzed oxidation, over stoichiometric reagents like Jones reagent, is another step towards greener synthesis. patsnap.com

Derivatization Reactions and Chemical Modifications

This compound and its parent amine, 2-(2-aminoethoxy)ethanol, are frequently derivatized to facilitate their use in further applications, particularly in peptide synthesis and bioconjugation.

The most common derivatization involves the protection of the amino group. The fluorenylmethoxycarbonyl (Fmoc) group is widely used, yielding Fmoc-(2-aminoethoxy)ethoxy acetic acid (Fmoc-AEEA). google.comgoogle.comsigmaaldrich.com This derivative is a valuable building block in solid-phase peptide synthesis. Other common amine protecting groups used to create derivatives include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z), leading to Boc-AEEA and Z-AEEA, respectively. google.comgoogle.com The allyloxycarbonyl (Alloc) group has also been used. google.comgoogle.com

The carboxylic acid moiety can also be derivatized, most commonly through esterification. science.gov This can be done for analytical purposes, such as preparing volatile esters for gas chromatography, or to create ester prodrugs. The amine and carboxylic acid can also be made to react with one another under certain conditions to form cyclic amides or lactams.

Modifications of the core structure are also explored to fine-tune properties. For example, the N,N-dimethylated analog, 2'-O-[2-[2-(N,N-dimethylamino)ethoxy]ethyl] (DMAEOE), has been incorporated into oligonucleotides to enhance their binding affinity to RNA and resistance to nuclease degradation, demonstrating its potential in the development of antisense therapeutics. nih.gov

Table 3: Common Derivatives of the AEEA Scaffold

| Derivative Name | Protecting Group | Purpose | Reference |

|---|---|---|---|

| Fmoc-AEEA | 9-Fluorenylmethoxycarbonyl | Solid-Phase Peptide Synthesis | google.comgoogle.comgoogle.comsigmaaldrich.com |

| Boc-AEEA | tert-Butyloxycarbonyl | Orthogonal Protection Schemes | google.comgoogle.com |

| Z-AEEA | Benzyloxycarbonyl | Peptide Synthesis | google.comgoogle.com |

| Alloc-AEEA | Allyloxycarbonyl | Orthogonal Protection Schemes | google.comgoogle.com |

Amine Functionalization

The secondary amine group in this compound is a key site for synthetic modifications, including protection and further alkylation.

N-Protection

To prevent the secondary amine from participating in unwanted side reactions during the functionalization of the carboxylic acid, it is often protected. Common protecting groups for secondary amines include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This protected version, [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid, is stable under various synthetic conditions but can be easily removed with acid. The Fmoc group is attached using Fmoc-Cl and provides an alternative protection strategy, yielding 2-[2-(N-Fmoc-N-methylamino)ethoxy]acetic acid. mdpi.com This protection is notably stable to acidic conditions but is readily cleaved by bases like piperidine.

Table 1: Common N-Protecting Groups for this compound

| Protecting Group | Reagent | Resulting Compound |

|---|---|---|

| tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid |

N-Alkylation

The term N-alkylation refers to the addition of an alkyl group to a nitrogen atom. wikipedia.org Since the target compound already contains a methyl group on the nitrogen, further alkylation can lead to the formation of a tertiary amine or a quaternary ammonium (B1175870) salt. This process, also known as amino-dehalogenation, typically involves reacting the amine with an alkyl halide. wikipedia.org For instance, reaction with another equivalent of an alkylating agent like methyl iodide would yield the corresponding tertiary amine, 2-[2-(dimethylamino)ethoxy]acetic acid. sigmaaldrich.com This reaction must be carefully controlled, as overalkylation can occur, leading to the formation of a quaternary ammonium salt, which is not always the desired product. wikipedia.org Alternative methods, such as reductive amination using carboxylic acids as alkylating reagents, offer milder conditions and high functional group tolerance for producing tertiary amines. rsc.org

Carboxylic Acid Functionalization

The carboxylic acid moiety is another reactive handle on the molecule, readily undergoing reactions like esterification and amidation to form stable derivatives.

Esterification

Esterification converts the carboxylic acid into an ester. A common method is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, so an excess of the alcohol is often used to drive the equilibrium toward the ester product. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) would yield ethyl (2-methylamino-ethoxy)-acetate.

Alternatively, esterification can be achieved by converting the carboxylic acid to a more reactive species or by reacting its salt with an alkyl halide. athabascau.ca For instance, synthesis of a related compound involved the alkylation of a hydroxyl group with methyl bromoacetate to form a methyl ester. google.com

Amidation

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. Because amines are basic, direct reaction with a carboxylic acid can result in an acid-base reaction. youtube.com Therefore, the carboxylic acid is typically activated first. Common coupling agents used for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form a stable amide bond. organic-chemistry.orgyoutube.com This transformation is fundamental in peptide synthesis and for linking the molecule to other biomolecules.

Table 2: Functionalization of the Carboxylic Acid Group

| Reaction | Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) |

Ether Linkage Transformations

The ether linkage (C-O-C) within the this compound backbone is the most chemically stable functional group in the molecule. youtube.comopenstax.org Ethers are generally unreactive to a wide range of chemical reagents, including bases, nucleophiles, and dilute acids. openstax.orgmasterorganicchemistry.com

Transformations involving the cleavage of this ether bond are possible but require harsh reaction conditions. masterorganicchemistry.comyoutube.com Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically required to break the C-O bond. masterorganicchemistry.comlibretexts.org The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻). masterorganicchemistry.commasterorganicchemistry.com

Advanced Spectroscopic and Structural Analysis of 2 Methylamino Ethoxy Acetic Acid and Its Analogs

Vibrational and Electronic Spectroscopy Studies

Vibrational and electronic spectroscopy are powerful non-destructive techniques used to probe the molecular structure and bonding within (2-Methylamino-ethoxy)-acetic acid. These methods provide a detailed picture of the functional groups present and their electronic environment.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of bonds and their arrangement within the molecule, acting as a molecular "fingerprint." For this compound, which contains a carboxylic acid, a secondary amine, and an ether linkage, the vibrational spectra are expected to show characteristic bands for each functional group.

In the solid state or in concentrated solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization significantly influences the vibrational frequencies. The O-H stretching vibration of the carboxylic acid group is one of the most characteristic bands, appearing as a very broad and intense absorption in the FTIR spectrum, generally in the range of 2500-3300 cm⁻¹. mdpi.com This broadness is a hallmark of the strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the dimer is also a strong band, typically observed around 1710 cm⁻¹. mdpi.com

The C-O-C stretching of the ether group is expected to produce a strong band in the region of 1150-1085 cm⁻¹. The N-H bending vibration of the secondary amine can be observed around 1580-1490 cm⁻¹, while the C-N stretching vibration appears in the 1250-1020 cm⁻¹ region. xray.cz

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides complementary information to FTIR. For instance, the symmetric stretching of the C-O-C bond might be more prominent in the Raman spectrum.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid (Dimer) | O-H stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid (Dimer) | C=O stretch | ~1710 | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |

| Ether | C-O-C stretch | 1150-1085 | Strong |

| Secondary Amine | N-H bend | 1580-1490 | Medium |

| Secondary Amine | C-N stretch | 1250-1020 | Medium |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl group of the carboxylic acid and the non-bonding electrons of the nitrogen in the amino group and the oxygen in the ether group. Saturated carboxylic acids and amines generally exhibit weak absorption bands in the UV region corresponding to n → π* and n → σ* transitions.

The n → π* transition of the carbonyl group in a carboxylic acid is typically weak and appears around 200-210 nm. This transition is often sensitive to the solvent environment. The amino group also has a weak n → σ* transition in the far UV region. Due to the absence of extensive conjugation, strong absorptions in the near-UV and visible regions are not expected for the parent molecule. However, the formation of complexes with metal ions or derivatization can lead to new, more intense absorption bands. nih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The acidic proton of the carboxylic acid (-COOH) is typically highly deshielded and appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm. acs.org The exact position and broadness can be influenced by factors such as concentration and solvent due to hydrogen bonding and chemical exchange.

The protons on the carbons adjacent to the ether oxygen and the amino nitrogen will also have characteristic chemical shifts. The methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₂-N-) would likely appear as complex multiplets due to coupling with each other and with the N-H proton. The protons on the carbon alpha to the carboxylic acid (-O-CH₂-COOH) would be expected in the 2-3 ppm region. acs.org The methyl group attached to the nitrogen (-NH-CH₃) would appear as a singlet or a doublet (if coupled to the N-H proton) in a more upfield region.

Conformational analysis can be performed by studying the coupling constants between protons, which are dependent on the dihedral angles between them, as described by the Karplus equation. For a flexible molecule like this compound, the observed coupling constants are an average of the values for all populated conformations. mpg.de

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of 170-185 ppm. acs.org The carbons attached to the electronegative oxygen and nitrogen atoms will also be deshielded and appear in the range of 50-80 ppm. The methyl carbon of the methylamino group would be the most shielded, appearing at a more upfield chemical shift. The study of ¹³C NMR chemical shifts in different solvents can provide insights into solute-solvent interactions and conformational changes. mdpi.com

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -COOH | 10-12 (broad s) | 170-185 |

| -O-CH₂-COOH | 2.0-3.0 | 60-70 |

| -O-CH₂-CH₂-NH- | 3.5-4.5 (m) | 65-75 |

| -O-CH₂-CH₂-NH- | 2.5-3.5 (m) | 40-50 |

| -NH-CH₃ | 2.0-3.0 (s or d) | 30-40 |

| -NH- | Variable | - |

X-ray Crystallography of this compound Salts and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To obtain a crystal suitable for X-ray diffraction, this compound is often converted into a salt, for example, by reacting it with an acid or a base to form a hydrochloride or a sodium salt, respectively. The formation of co-crystals with other molecules is also a common strategy.

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular conformation in the solid state. A key aspect of the crystal structure of amino acid salts is the extensive network of hydrogen bonds. bldpharm.comnih.gov In the case of a this compound salt, the protonated amino group (NH₂⁺) and the carboxylate group (COO⁻) would act as strong hydrogen bond donors and acceptors, respectively. nih.gov These interactions, along with potential hydrogen bonds involving the ether oxygen, would dictate the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Modeling of 2 Methylamino Ethoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure, reactivity, and other key chemical characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of (2-Methylamino-ethoxy)-acetic acid dictates its reactivity. The molecule possesses several key features: a lone pair of electrons on the nitrogen atom of the secondary amine, lone pairs on the oxygen atoms of the ether and carboxylic acid groups, and an acidic proton on the carboxyl group. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock methods, can map the electron density distribution and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is likely to be localized on the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be associated with the carboxylic acid group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. Reactivity descriptors, such as Fukui functions, can be calculated to provide a more quantitative prediction of the most reactive sites within the molecule. This information is crucial for predicting the metabolic pathways of the compound and its potential interactions with biological macromolecules.

While specific experimental data on the reactivity of this compound is not widely available, insights can be drawn from related compounds. For instance, studies on other amino acid derivatives highlight the role of both the amino and carboxyl groups in chemical reactions. medchemexpress.com The presence of the ether linkage in this compound introduces additional conformational flexibility and potential hydrogen bonding sites, further influencing its reactivity profile.

Ionization Constant (pKa) Determinations and Theoretical Models

The ionization constant (pKa) is a critical parameter that governs the charge state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. This compound has two ionizable groups: the carboxylic acid and the secondary amine.

Theoretical models are widely used to predict pKa values, often employing quantum chemical calculations in conjunction with a continuum solvation model to account for the effect of the solvent. These calculations typically involve determining the Gibbs free energy change for the deprotonation of the acidic group and the protonation of the basic group.

For the carboxylic acid group, the pKa is expected to be in the typical range for aliphatic carboxylic acids, generally between 3 and 5. The pKa of the secondary amine is anticipated to be in the range of 9 to 11, characteristic of protonated secondary amines. It is important to note that these are general estimations, and precise theoretical predictions would require specific calculations for this molecule. The interplay between the two ionizable groups can also influence their respective pKa values.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the conformational landscape and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable single bonds, leading to a high degree of conformational flexibility. The key dihedral angles are around the C-C, C-O, and C-N bonds. Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt.

Molecular mechanics force fields can be used to calculate the potential energy of different conformations, generating a potential energy surface. This surface reveals the stable conformers (local minima) and the energy barriers between them (transition states). For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen or the amine nitrogen could play a significant role in stabilizing certain conformations. Molecular dynamics simulations, which simulate the movement of atoms over time, can further explore the conformational space and identify the most populated conformational families at a given temperature.

Ligand-Target Docking and Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.comresearchgate.net

For this compound, docking studies could be employed to predict its binding mode within the active site of a target protein. The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding site, using a scoring function to evaluate the goodness of fit. mdpi.com The scoring function typically considers factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

The functional groups of this compound are well-suited for forming various interactions with a protein binding site. The carboxylic acid can act as a hydrogen bond donor and acceptor and can form salt bridges with positively charged amino acid residues. The secondary amine can also participate in hydrogen bonding, while the ether oxygen can act as a hydrogen bond acceptor. The aliphatic chain provides a degree of hydrophobic character. Docking studies can predict the specific residues involved in these interactions, providing a structural basis for the ligand's affinity and selectivity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling are essential components of modern chemical research, aiming to correlate the chemical structure of a compound with its biological activity and physicochemical properties, respectively.

For this compound, SAR studies would involve systematically modifying its structure and observing the effect on a particular biological activity. For example, the methyl group on the amine could be replaced with other alkyl groups to probe the steric and electronic requirements of the binding pocket. The length of the ethoxy chain could be varied to optimize the distance between the amine and the carboxylic acid. The carboxylic acid could be esterified or converted to an amide to assess the importance of the acidic proton.

SPR modeling would focus on how these structural modifications affect key physicochemical properties such as solubility, lipophilicity (logP), and membrane permeability. For instance, increasing the length of the alkyl chain would likely increase lipophilicity and decrease aqueous solubility. Computational models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to predict the activity and properties of new analogs, thereby guiding the design of more potent and effective compounds.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

No published QSAR studies specifically targeting this compound were found. Such a study would typically involve the generation of a dataset of analogues and the correlation of their biological activities with various calculated molecular descriptors.

Table 1: Hypothetical QSAR Descriptors for this compound

| Descriptor Class | Potential Descriptors | Relevance |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Ovality | Determines the fit of the molecule within a biological target. |

| Hydrophobic | LogP, Molar refractivity | Governs partitioning between aqueous and lipid environments. |

| Topological | Connectivity indices, Wiener index, Kappa shape indices | Encodes information about molecular size, shape, and branching. |

A cheminformatics analysis would further involve techniques like similarity searching and clustering to explore the chemical space around this compound and to identify potential leads for further investigation.

Scaffold Hopping and Analogue Design

The concept of scaffold hopping involves replacing the core structure of a molecule with a different chemical moiety while retaining similar biological activity. In the context of this compound, this could involve replacing the ethoxy-acetic acid backbone.

Table 2: Potential Scaffold Hopping Strategies for this compound

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

| Ethoxy-acetic acid | Propanamido-acetic acid | Maintains a similar vector and distance between the amino and acidic groups while introducing an amide bond. |

| Cyclopropyl-carboxamide | Introduces conformational rigidity and explores different spatial arrangements. | |

| Thiazolidine-carboxylic acid | Presents a heterocyclic core with potential for new interactions. |

Analogue design would focus on systematic modifications of the parent compound. For this compound, this could include:

N-alkylation: Substitution of the methyl group with larger alkyl or aryl groups to probe steric and hydrophobic interactions.

Ether oxygen replacement: Substitution of the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group to alter electronic properties and flexibility.

Acid modification: Conversion of the carboxylic acid to esters, amides, or bioisosteres to modulate pharmacokinetic properties.

Without experimental data, the impact of these theoretical modifications on the biological activity of this compound remains unknown.

Bioanalytical Method Development for 2 Methylamino Ethoxy Acetic Acid in Research Samples

Chromatographic Techniques for Separation and Quantification

The accurate quantification of (2-Methylamino-ethoxy)-acetic acid in complex research samples necessitates robust chromatographic techniques. The selection of a method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of polar compounds in biological matrices. epa.gov Its high sensitivity and selectivity make it well-suited for analyzing molecules like this compound. A method for a related compound, [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), utilized electrospray ionization mass spectrometry (ESI-MS), which is a common ionization technique for such polar molecules. google.com

The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection. Reversed-phase high-performance liquid chromatography (HPLC) is a common approach. For polar compounds, ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) columns may be employed to achieve adequate retention and separation from matrix components. The use of acetic acid as a mobile phase additive has been shown to improve detection sensitivity for some compounds compared to the more commonly used formic acid. nih.gov

Mass spectrometric detection would be performed using a tandem mass spectrometer, such as a triple quadrupole (TQD) or an Orbitrap mass spectrometer. diva-portal.org The instrument would typically be operated in positive electrospray ionization (ESI+) mode, given the presence of the secondary amine group which can be readily protonated. The method would rely on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, where specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored. epa.gov This provides excellent specificity and reduces chemical noise.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of analyte from matrix components. |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% Acetic Acid | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Organic component for elution. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |

| Injection Volume | 1 - 10 µL | Amount of prepared sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently ionizes the analyte. |

| Capillary Voltage | 3 - 5 kV | Optimizes the formation of gas-phase ions. diva-portal.org |

| Desolvation Gas | Nitrogen | Aids in solvent evaporation. |

| Desolvation Temp. | 350 - 550 °C | Facilitates the transition of analyte to the gas phase. |

| MRM Transitions | Analyte-specific (e.g., [M+H]+ → product ion) | Provides high selectivity and sensitivity for quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another standard technology for identifying and quantifying volatile and thermally stable compounds. nih.govyoutube.com However, due to its polar nature, containing both a carboxylic acid and a secondary amine group, this compound is non-volatile. Therefore, direct analysis by GC-MS is not feasible. Chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. weber.huresearchgate.net

The most common derivatization approach for compounds with active hydrogens (found in carboxyl and amine groups) is silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netsigmaaldrich.com This process replaces the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, which significantly increases volatility. sigmaaldrich.com Alkylation, such as esterification of the carboxylic acid group, is another viable strategy. researchgate.net

Once derivatized, the compound can be separated on a low- to mid-polarity capillary column and detected by the mass spectrometer. free.fr The GC-MS analysis of small organic acids can sometimes be hampered by carryover, where the analyte adsorbs to active sites in the GC system. chromforum.org Using a split injection can help mitigate this issue. chromforum.org

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Typical Setting | Purpose |

| Derivatization | ||

| Reagent | BSTFA or MTBSTFA | Increases volatility by silylating active hydrogens. researchgate.netsigmaaldrich.com |

| Reaction | Heat at 60-100 °C for 30-60 min | Drives the derivatization reaction to completion. sigmaaldrich.com |

| Gas Chromatography | ||

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | Non-polar column for separation of derivatized analytes. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 80 °C to 300 °C) | Separates compounds based on boiling point. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization method creating reproducible fragments. hmdb.ca |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | SIM provides higher sensitivity for targeted quantification. |

Capillary Electrophoresis (CE) for Small Organic Acids

Capillary electrophoresis (CE) is an effective and cost-efficient analytical technique for the separation and quantification of small, charged molecules like organic acids. nih.govchromatographyonline.com It offers high separation efficiency, speed, and requires minimal sample volume. researchgate.net Given that this compound is an amino acid derivative, it is an ideal candidate for CE analysis. chromatographyonline.com

In CE, charged molecules migrate through a capillary filled with a buffer solution under the influence of a high-voltage electric field. oiv.int The separation of small organic acids is typically achieved using a background electrolyte (BGE) with a pH that ensures the acids are in their anionic form. researchgate.net For instance, a phosphate (B84403) buffer at a pH of around 6.0 to 7.3 is often effective. nih.govnih.gov The addition of an organic modifier like methanol to the buffer can also be used to optimize separation. nih.gov Detection is commonly performed using UV detection at a low wavelength (e.g., 200 nm). nih.govnih.gov A significant advantage of many CE methods for organic acids is that derivatization is not required, simplifying sample preparation. nih.gov

Table 3: General Capillary Electrophoresis Parameters for Small Organic Acid Analysis

| Parameter | Typical Setting | Purpose |

| Capillary | Uncoated Fused-Silica (e.g., 50 µm i.d., 50-60 cm length) | Provides the separation channel. oiv.intnih.gov |

| Background Electrolyte | 20-50 mM Phosphate Buffer (pH 6.0-7.5) | Maintains pH and conductivity for separation. nih.govnih.gov |

| Voltage | -10 to -25 kV (with reversed polarity) | Driving force for electrophoretic separation of anions. nih.govnih.gov |

| Temperature | 25 °C | Ensures reproducible migration times. oiv.int |

| Injection | Hydrodynamic (Pressure) Injection | Introduces a small, precise volume of sample. oiv.int |

| Detection | UV Absorbance at 200-254 nm | Detects the carboxyl group of the organic acids. oiv.intnih.gov |

Sample Preparation Strategies for Complex Research Matrices (e.g., in vitro cultures, non-human biological fluids)

The goal of sample preparation is to isolate the analyte of interest from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. sigmaaldrich.com

Extraction and Clean-up Procedures (e.g., SPE, LLE, protein precipitation)

Protein Precipitation (PPT): For biological fluid samples containing high protein content, protein precipitation is a simple and common first step. sigmaaldrich.com It involves adding a precipitating agent, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid, TCA), to the sample. sigmaaldrich.comnih.gov This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing this compound and other small molecules, is then collected for further processing or direct analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. wikipedia.org For a polar compound like this compound, LLE can be used to remove non-polar interferences. The sample would be kept in the aqueous phase while lipids and other non-polar contaminants are extracted into an organic solvent like hexane (B92381) or diethyl ether. wikipedia.orgupb.ro By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to influence its partitioning behavior, a technique often used in acid-base extractions. youtube.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique for sample clean-up and concentration. It utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte or interferences from a liquid sample. For a polar, charged molecule like this compound, ion-exchange SPE would be a suitable choice. A mixed-mode sorbent with both ion-exchange and reversed-phase properties could provide even greater selectivity, allowing for the removal of both ionic and non-polar interferences before eluting the purified analyte. SPE methods are frequently used prior to LC-MS analysis of environmental and biological samples. epa.gov

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for GC or detectability for various methods. weber.hujfda-online.com

For GC-MS Analysis: As previously mentioned, derivatization is essential for analyzing this compound by GC-MS. The primary goal is to increase volatility and thermal stability. researchgate.net

Silylation: Reagents like BSTFA or MTBSTFA react with the carboxyl and amine functional groups to replace the polar -OH and -NH protons with nonpolar silyl (B83357) groups (e.g., -Si(CH₃)₃). researchgate.netsigmaaldrich.com This reduces intermolecular hydrogen bonding and allows the molecule to be volatilized for GC analysis.

Acylation/Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester), and the amine can be acylated. Using fluorinated acylating agents (e.g., pentafluoropropionic anhydride) can significantly enhance sensitivity when using an electron capture detector (ECD) or negative chemical ionization MS. jfda-online.com

For CE and LC Analysis: While often not required, derivatization can be used to enhance detection sensitivity. chromatographyonline.com

Fluorescent Tagging: For analyses requiring very low limits of detection with fluorescence detectors, a fluorescent tag can be attached to the primary or secondary amine. This is a common strategy in HPLC and CE.

Charge Modification: For CE-MS, derivatization can be employed to add a permanent positive charge to the molecule, which improves ionization efficiency in positive-ion ESI-MS. nih.gov For example, reagents can be designed to react with the carboxylic acid group, attaching a quaternary amine tag. This ensures the analyte is always positively charged, leading to consistent migration and sensitive detection in CE-MS. nih.gov

Validation of Bioanalytical Methods for Research Applications

A comprehensive search of scientific literature and public databases for bioanalytical method validation data specifically for the compound "this compound" did not yield any specific research findings or detailed validation parameters. While general principles of bioanalytical method validation are well-established by regulatory bodies and in scientific literature, specific data pertaining to the linearity, precision, sensitivity, and selectivity for the analysis of "this compound" in biological matrices such as plasma or urine are not publicly available. bldpharm.comsigmaaldrich.comcdc.govnih.gov

The validation of a bioanalytical method is a critical process in drug discovery and development, ensuring the reliability and accuracy of quantitative data from biological samples. sigmaaldrich.comnih.gov This process typically involves the evaluation of several key parameters as outlined below.

Linearity

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method. This is determined by analyzing a series of calibration standards over a defined concentration range. While no specific linearity data for "this compound" was found, a typical acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.99.

Precision

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). For bioanalytical methods, precision is assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples. Generally, the CV should not exceed 15% for QC samples and 20% for the LLOQ. bldpharm.comcdc.gov No published precision data for "this compound" is available.

Sensitivity

Sensitivity of a bioanalytical method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Without specific experimental data, the LLOQ for "this compound" cannot be reported.

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix. This is assessed by analyzing blank samples from different sources to check for interferences at the retention time of the analyte and internal standard. No specific selectivity studies for "this compound" have been published.

While the search did not yield specific data for "this compound", it did reveal information on related but distinct compounds. For instance, a test procedure for the determination of "(2-Methoxyethoxy)acetic acid" in urine from mice exposed to jet fuel has been described. nih.gov Additionally, information on the synthesis and properties of related compounds like "2-[2-(dimethylamino)ethoxy]acetic acid" is available. sigmaaldrich.comnih.gov However, the bioanalytical validation data for these compounds cannot be extrapolated to "this compound" due to differences in their chemical structures and properties.

Pre Clinical and in Vitro Investigation of 2 Methylamino Ethoxy Acetic Acid and Its Derivatives

In Vitro Biochemical and Cellular Studies

In vitro studies are fundamental to elucidating the mechanisms of action of new chemical compounds. These experiments, conducted in controlled laboratory settings, provide initial insights into how a substance interacts with biological systems at the molecular and cellular levels.

Enzyme Inhibition and Activation Studies (e.g., aldose reductase, protein mannosyl transferase)

The interaction of small molecules with enzymes is a key area of investigation. The ability to inhibit or activate specific enzymes can have significant therapeutic implications.

Aldose Reductase Inhibition:

A novel series of (2-arylcarbamoyl-phenoxy)-acetic acid derivatives has been identified as highly potent and selective inhibitors of aldose reductase. nih.gov For instance, the compound 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid demonstrated an IC50 value of 30 nM for aldose reductase inhibition. nih.gov This class of compounds utilizes an intramolecular hydrogen bond to maintain a conformation that promotes high binding affinity to the enzyme. nih.gov

Furthermore, research into 2-thiopyrimidin-4-one derivatives bearing an acetic acid moiety has yielded potent aldose reductase inhibitors. scielo.br Compounds in this series have shown IC50 values ranging from 2.0 to 14.5 µM. scielo.br Specifically, derivatives with a -CH2COOH group attached to the heterocyclic core have shown beneficial activity. scielo.br Another class of compounds, (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, has also been identified as potent and selective aldose reductase inhibitors with submicromolar IC50 values. researchgate.net

The following table summarizes the inhibitory activity of selected acetic acid derivatives against aldose reductase.

| Compound Class | Example Compound | Target Enzyme | IC50 |

| (2-arylcarbamoyl-phenoxy)-acetic acid | 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid | Aldose Reductase | 30 nM |

| 2-thiopyrimidin-4-one acetic acid derivative | Compound 6b | Aldose Reductase | 2.0 µM |

| 2-thiopyrimidin-4-one acetic acid derivative | Compound 6d | Aldose Reductase | 3.3 µM |

| 2-thiopyrimidin-4-one acetic acid derivative | Compound 5a | Aldose Reductase | 6 µM |

| 2-thiopyrimidin-4-one acetic acid derivative | Compound 6a | Aldose Reductase | 8.2 µM |

| 2-thiopyrimidin-4-one acetic acid derivative | Compound 7a | Aldose Reductase | 14 µM |

Protein Mannosyl Transferase Inhibition:

Information regarding the direct inhibition or activation of protein mannosyl transferases by (2-Methylamino-ethoxy)-acetic acid or its close derivatives is not currently available in the scientific literature.

Molecular Target Identification and Validation in Non-human or Recombinant Systems

The identification of specific molecular targets is crucial for understanding the mechanism of action of a compound. For the broader class of aminoethoxy acetic acid derivatives, some molecular targets have been identified. For example, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been shown to bind to integrin receptors. biosynth.com This interaction was explored using techniques such as electrochemical impedance spectroscopy and fluorescence resonance energy transfer. biosynth.com This compound has also been noted to inhibit serine proteases like matrix metalloproteinase-1 and urokinase plasminogen activator by binding to their active sites. biosynth.com

However, specific studies identifying and validating the molecular targets of this compound in non-human or recombinant systems are not currently documented in the public domain.

Cellular Uptake and Distribution in Model Systems (e.g., cancer cell lines)

The ability of a compound to enter cells determines its access to intracellular targets. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and transporter-mediated uptake. For the related compound, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, it has been suggested that its uptake by cells may be mediated by fatty acid uptake transporters. biosynth.com

The structure of tirzepatide, a GIP/GLP-1 receptor agonist, incorporates two (2-(2-aminoethoxy)ethoxy)acetic acid units. This modification is designed to enhance its uptake and metabolism, leading to a longer half-life due to its high affinity for albumin. wikipedia.org

In Vitro Metabolic Pathway Elucidation

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. In vitro metabolism studies, often using liver microsomes or hepatocytes, are employed to identify metabolites and the enzyme systems responsible for their formation.

Identification of Metabolites in Cellular and Subcellular Systems (e.g., microsomes)

There is no specific information available in the scientific literature detailing the metabolites of this compound identified in cellular or subcellular systems like microsomes. However, studies on related compounds can provide some insights. For example, the metabolism of aminooxyacetate in isolated liver cells has been studied, though specific metabolites were not the focus of the publication. nih.gov More broadly, in vitro metabolism studies using liver microsomes are a standard method to investigate the metabolic pathways of new chemical entities. nih.govresearchgate.net These systems can reveal the formation of various metabolites through oxidative, reductive, and hydrolytic reactions.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450s)

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including drugs. nih.govmdpi.com These enzymes are primarily responsible for Phase I metabolic reactions, which often involve oxidation. It is highly probable that the metabolism of this compound would involve CYP enzymes. For instance, P450 enzymes are known to catalyze the oxidation of aldehydes to carboxylic acids. researchgate.net The specific CYP isoforms involved in the metabolism of this compound have not been identified in the available literature. Identifying which CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.